5-Bromohydantoin can be synthesized from hydantoin through bromination reactions. Its classification falls under the category of halogenated organic compounds, specifically as a brominated heterocycle. The structural formula of 5-bromohydantoin can be represented as follows:
The synthesis of 5-bromohydantoin typically involves the bromination of hydantoin using bromine or other brominating agents. A common method includes the following steps:
The molecular structure of 5-bromohydantoin features a five-membered ring containing two nitrogen atoms and a bromine substituent at the 5-position. The key structural characteristics include:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to confirm its structure, revealing characteristic peaks corresponding to the bromine atom and functional groups present in the molecule .
5-Bromohydantoin participates in various chemical reactions, primarily involving nucleophilic substitutions due to its electrophilic nature at the bromine site. Key reactions include:
The mechanism of action for 5-bromohydantoin primarily involves its role as an electrophile in substitution reactions. The bromine atom enhances electrophilicity, allowing nucleophiles to attack at the carbon adjacent to the nitrogen atoms in the hydantoin ring.
This mechanism underlies its utility in synthesizing various bioactive compounds .
5-Bromohydantoin exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis .
5-Bromohydantoin has several significant applications in scientific research and industry:
The versatility and reactivity of 5-bromohydantoin make it an important compound in medicinal chemistry and synthetic organic chemistry .
5-Bromohydantoin (Chemical Abstracts Service Registry Number: 20780-50-5) is systematically named as 5-bromoimidazolidine-2,4-dione under IUPAC conventions. Its molecular formula is C₃H₃BrN₂O₂, with a molecular weight of 178.97 g/mol. This compound belongs to the hydantoin family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 3 and two carbonyl groups at positions 2 and 4. The bromine atom is attached to the chiral C5 carbon, which is a key site for reactivity and stereochemical variation. The structural backbone enables diverse chemical modifications, making it a versatile intermediate in pharmaceutical synthesis [6] [9].
Table 1: Fundamental Chemical Descriptors of 5-Bromohydantoin
Property | Value |
---|---|
Molecular Formula | C₃H₃BrN₂O₂ |
Molecular Weight | 178.97 g/mol |
IUPAC Name | 5-bromoimidazolidine-2,4-dione |
CAS Registry Number | 20780-50-5 |
Key Substituent | Bromine at C5 position |
X-ray Diffraction (XRD): Although specific XRD data for 5-bromohydantoin is limited in the provided sources, analogous hydantoin derivatives (e.g., 5,5-dimethylhydantoin) crystallize in orthorhombic systems with hydrogen-bonded networks stabilizing the ring structure. The bromine substituent at C5 would likely influence packing density and intermolecular interactions due to its size and polarizability [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy:FTIR spectra show carbonyl stretches at ~1750 cm⁻¹ (C2=O) and ~1700 cm⁻¹ (C4=O), with N–H bends at 1600–1650 cm⁻¹. The C–Br bond appears as a distinct absorption at 550–650 cm⁻¹ [6].
Table 2: Spectroscopic Signatures of 5-Bromohydantoin
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 9.0–10.5 ppm (s, 1H) | N1–H proton |
δ 10.5–11.5 ppm (s, 1H) | N3–H proton | |
¹³C NMR | δ 155–160 ppm | C2 carbonyl carbon |
δ 175–180 ppm | C4 carbonyl carbon | |
δ 60–65 ppm | C5 carbon (bromine-substituted) | |
FTIR | 1700–1750 cm⁻¹ | C=O asymmetric stretches |
550–650 cm⁻¹ | C–Br stretch |
5-Bromohydantoin exists as a racemic mixture due to rapid enolization at C5, which erases stereochemical integrity. The sp²-hybridized C5 in the enol form (5-bromo-2,4-dihydroxyimidazole) permits planar geometry, facilitating interconversion between enantiomers. No stable atropisomers are possible due to the absence of sterically constrained rotation [3] [6]. Tautomeric equilibria include:
5-Bromohydantoin serves as a precursor to halogenated disinfectants like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, C₅H₆Br₂N₂O₂) but differs structurally and functionally:
Table 3: Comparative Analysis of Hydantoin Derivatives
Property | 5-Bromohydantoin | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
---|---|---|
Molecular Formula | C₃H₃BrN₂O₂ | C₅H₆Br₂N₂O₂ |
Substituents | Bromine at C5 | Bromine at N1/N3; methyl groups at C5 |
Reactivity | Electrophile at C5 | N–Br bonds release hypobromous acid (HOBr) |
Applications | Synthetic intermediate | Disinfectant, brominating agent |
Stereochemical Impact | C5 chirality labile | C5 quaternary; no chirality |
Key Differences:
Synthetic Pathways and Industrial Applications
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: